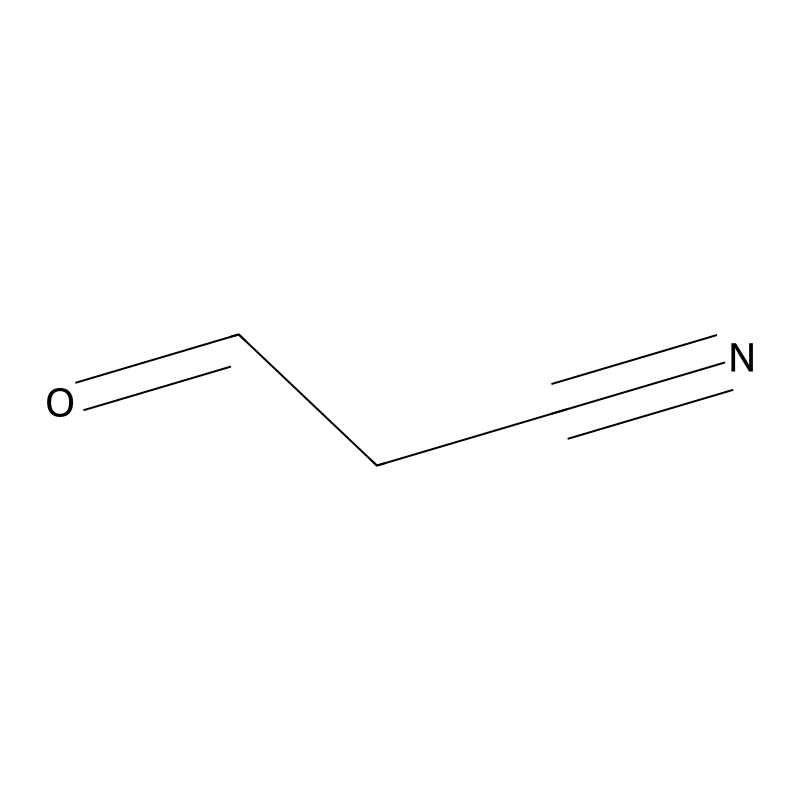

3-Oxopropanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Antimicrobial Activity of Thieno[2,3-b]thiophene Derivatives

Specific Scientific Field: This research falls under the field of Organic Chemistry and Pharmaceutical Sciences.

Summary of the Application: 3-Oxopropanenitrile is used as a building block in the synthesis of thieno[2,3-b]thiophene derivatives. These derivatives have been evaluated for their antimicrobial potential .

Methods of Application: The synthesis involves a series of reactions starting with 3,3’-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile). The product is then evaluated for antimicrobial activity .

Results or Outcomes: The synthesized compounds showed good antimicrobial activity. One of the compounds was found to be more potent than the standard drug amphotericin B against certain fungal species. It was also found to be equipotent to the standard drug Penicillin G against Staphylococcus aureus .

Synthesis of New Thieno[2,3-b]-Thiophene Derivatives

Specific Scientific Field: This research is also in the field of Organic Chemistry.

Methods of Application: The synthesis involves the treatment of 3,3’-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-oxopropanenitrile) with sodium hydride and carbon disulfide followed by methyl iodide .

Synthesis of Bis-[1,3,4] Thiadiazole, [1,3,4] Thiadiazine, [1,2,4] Triazolo[3,4-b][1,3,4] Thiadiazine and [1,2,4] Triazolo[3,4-b][1,3,4] Thiadiazole Derivatives

Specific Scientific Field: This research is in the field of Medicinal Chemistry.

Summary of the Application: 3-Oxopropanenitrile is used in the synthesis of various bis-heterocyclic systems, including bis-[1,3,4] thiadiazole, [1,3,4] thiadiazine, [1,2,4] triazolo[3,4-b][1,3,4] thiadiazine and [1,2,4] triazolo[3,4-b][1,3,4] thiadiazole derivatives . These compounds have been evaluated for their antimicrobial potential .

Synthesis of Bis-Heterocycles

Specific Scientific Field: This research is in the field of Organic Chemistry.

3-Oxopropanenitrile, with the chemical formula C₃H₃NO, is a compound characterized by the presence of a nitrile group and a ketone functional group. It is a colorless liquid at room temperature and exhibits a distinctive odor. This compound is notable for its role in organic synthesis, particularly in the formation of various heterocyclic compounds. Its molecular weight is approximately 69.06 g/mol, and it has been assigned the CAS number 6162-76-1 .

- Nucleophilic Addition: The carbonyl carbon of the ketone group can undergo nucleophilic attack by various nucleophiles, leading to the formation of adducts.

- Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.

- Cyclization: The compound can undergo cyclization reactions, often mediated by bases or acids, to yield more complex cyclic structures .

Research indicates that 3-oxopropanenitrile and its derivatives exhibit biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

- Enzyme Inhibition: Studies have indicated that some compounds derived from 3-oxopropanenitrile may inhibit specific enzymes involved in metabolic pathways .

Several methods exist for synthesizing 3-oxopropanenitrile:

- From Cyanoacetaldehyde: A common method involves the reaction of cyanoacetaldehyde with various reagents under controlled conditions.

- Condensation Reactions: It can be synthesized through condensation reactions involving aldehydes and nitriles in the presence of catalysts such as Lewis acids.

- Sequential Reactions: More complex syntheses may involve sequential reactions starting from simpler precursors, often yielding higher purity products through purification techniques like chromatography .

3-Oxopropanenitrile finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in developing new materials with specific properties due to its reactive nature.

- Research: It is used in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 3-oxopropanenitrile focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential pharmacological effects and guide the design of new derivatives with improved efficacy. For instance:

- Reactivity with Amines: Investigations into how 3-oxopropanenitrile interacts with various amines have revealed pathways for synthesizing imine derivatives, which may exhibit enhanced biological activity.

- Complex Formation: Studies have shown that it can form complexes with metal ions, influencing its reactivity and potential applications in catalysis .

Several compounds share structural similarities with 3-oxopropanenitrile, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Oxobutyronitrile | Ketone and nitrile | Larger carbon chain; different reactivity profile |

| 2-Oxobutyronitrile | Ketone and nitrile | Similar structure; different substitution patterns |

| 4-Oxopentanenitrile | Ketone and nitrile | Longer carbon chain; potential for different applications |

| 3-Oxobutanenitrile | Ketone and nitrile | Similar reactivity; used in different synthesis pathways |

These compounds differ primarily in their chain length and substitution patterns, which affect their reactivity and biological activities.

Classical condensation reactions between acetic acid esters and nitrile-containing compounds represent fundamental synthetic approaches for preparing 3-oxopropanenitrile derivatives. The Claisen condensation mechanism forms the cornerstone of these methodologies, where one ester functions as a nucleophile while another acts as the electrophile, resulting in the formation of beta-keto ester intermediates that can be further transformed to the target oxopropanenitrile compounds [32].

The mechanistic pathway involves three distinct steps: enolate formation, nucleophilic attack, and removal of the leaving group [32]. During the enolate formation phase, the alpha hydrogen of the ester is deprotonated by an alkoxide base, generating a resonance-stabilized enolate anion. This nucleophilic species then attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide leaving group yields the beta-keto ester product, which can undergo nitrile substitution to afford 3-oxopropanenitrile derivatives [32].

A significant variant of this approach involves the use of malonic acid derivatives in condensation reactions. The Knoevenagel condensation of malonic acid with aldehydes proceeds through a well-established mechanism where malonic acid condenses with the carbonyl group of an aldehyde or ketone, followed by decarboxylation [25]. This reaction can be oriented to synthesize either alpha,beta-unsaturated or beta,gamma-unsaturated compounds by modifying the base strength, catalyst, and solvent polarity [28].

Research findings demonstrate that the condensation of aldehydes with malonic acid in polar basic solvents such as piperidine and pyridine produces alpha,beta-unsaturated acids with high stereochemical purity [28]. The Doebner modification of the Knoevenagel condensation, utilizing pyridine-piperidine solution with approximately equal amounts of aldehyde and malonic acid, achieves products with 95-100% stereochemical purity in good yields [28].

Synthetic Protocol Optimization

The optimization of classical condensation reactions requires careful consideration of reaction conditions. Temperature control proves critical, as demonstrated in acetylation reactions where heating to 80°C increases the reaction rate by approximately 60-fold compared to room temperature conditions [30]. The choice of base significantly influences the reaction outcome, with alkoxide bases preferred over hydroxide to prevent transesterification side reactions [32].

Solvent selection dramatically affects the regioselectivity of condensation reactions. In polar solvents, condensation reactions tend toward alpha,beta-unsaturated product formation, while nonpolar solvents favor beta,gamma-unsaturated compounds [28]. This selectivity can be exploited to access different regioisomeric forms of 3-oxopropanenitrile derivatives.

Alkali Metal-Mediated Alkylation-Cyanation Pathways

Alkali metal-mediated alkylation-cyanation pathways represent powerful synthetic strategies for accessing 3-oxopropanenitrile derivatives through the formation of carbon-carbon and carbon-nitrogen bonds. These methodologies exploit the nucleophilic character of metalated nitrile intermediates and the electrophilic nature of various alkylating agents [1] [3].

The mechanistic foundation of these transformations involves the oxidative addition of carbon-cyanide bonds to low-valent transition metal complexes, particularly nickel(0) species [1]. This process cleaves the carbon-cyanide bond, generating allylnickel intermediates that serve as reactive species for subsequent alkylation or cyanation reactions. The first demonstration of carbon-cyanide bond activation established the viability of this approach for synthetic applications [1].

Sodium hydride-mediated alkylation represents a fundamental approach within this category. Research demonstrates that treatment of acetonitrile with sodium hydride in toluene at elevated temperatures generates highly nucleophilic nitrile anions [36]. These reactive intermediates can undergo alkylation with various electrophiles, including methyl esters, to produce 3-oxopropanenitrile derivatives in good yields. A representative example involves the reaction of acetonitrile with methyl 3-(dimethylamino)benzoate, which proceeds through initial deprotonation at 0°C followed by alkylation at 110°C, yielding the target compound in 57% yield [36].

Lithium-Mediated Cyanation Protocols

Lithium-mediated cyanation protocols offer complementary approaches to alkali metal-mediated synthesis. The use of n-butyllithium as a strong base enables the deprotonation of acetonitrile at low temperatures, typically -78°C, generating lithiated nitrile species with enhanced nucleophilicity [39]. These intermediates readily react with electrophilic carbonyl compounds, including methyl esters, to form 3-oxopropanenitrile derivatives.

A specific protocol involves the addition of n-butyllithium to acetonitrile in tetrahydrofuran at -78°C, followed by treatment with methyl carboxylate esters [39]. The reaction proceeds through nucleophilic addition to the ester carbonyl, generating the desired 3-oxopropanenitrile product in quantitative yield. This methodology demonstrates excellent functional group tolerance and can accommodate various substitution patterns on the electrophilic partner.

The success of lithium-mediated protocols stems from the high reactivity of lithiated nitrile intermediates and the ability to conduct reactions under mild conditions. The use of coordinating solvents such as tetrahydrofuran enhances the nucleophilicity of the lithiated species while maintaining selectivity for the desired transformation [39].

Metal-Catalyzed Cyanation Approaches

Metal-catalyzed cyanation approaches have emerged as sophisticated methodologies for introducing cyano groups into organic molecules. Copper-mediated cyanation reactions utilize various cyanide sources, including metal cyanides and potassium hexacyanoferrate, to achieve selective carbon-cyanide bond formation [2]. These methodologies avoid the use of highly toxic cyanide salts by employing safer cyanide surrogates.

Nickel-catalyzed cyanation reactions represent another important class of transformations within this category. Research demonstrates that nickel catalysts can facilitate the cyanation of aryl halides using benzyl cyanide or acetonitrile as cyanide sources through reductive carbon-carbon bond cleavage mechanisms [3]. The versatility of nickel catalysis extends to the use of alternative cyanide sources, including 2-methyl-2-phenylmalononitrile, which undergoes nucleophilic addition with arylnickel intermediates to generate aryl cyanides [1].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis approaches for 3-oxopropanenitrile derivatives have evolved into sophisticated methodologies that enable the stereoselective construction of chiral nitrile-containing molecules. These approaches leverage chiral catalysts to control the absolute stereochemistry of newly formed stereocenters, providing access to enantioenriched products with high selectivity [9] [10].

The development of stereoconvergent cross-coupling methodologies represents a significant advancement in asymmetric nitrile synthesis. Nickel-catalyzed Negishi arylations and alkenylations of racemic alpha-bromonitriles have been demonstrated to furnish arrays of enantioenriched alpha-arylnitriles and allylic nitriles with excellent stereoselectivity [9] [10]. These transformations utilize bidentate bis(oxazoline) ligands rather than tridentate pyridine bis(oxazoline) systems, demonstrating the utility of simplified ligand frameworks for asymmetric synthesis.

The mechanistic foundation of these transformations involves the formation of chiral nickel complexes that undergo stereoselective oxidative addition with racemic alpha-halonitriles [10]. The subsequent transmetalation and reductive elimination steps proceed with high stereoselectivity, generating the desired enantioenriched products. Notably, these reactions can be conducted at remarkably low temperatures, with arylzinc reagents enabling carbon-carbon bond formation at -78°C, representing the lowest reported temperature for enantioselective cross-coupling of alkyl electrophiles [9].

Ruthenium-Lithium Combined Catalyst Systems

Ruthenium-lithium combined catalyst systems have emerged as highly effective platforms for asymmetric cyanation reactions. These combined systems utilize phenylglycinate/BINAP/ruthenium(II) complexes in conjunction with lithium compounds to achieve highly reactive and enantioselective catalysis for cyanosilylation and hydrocyanation reactions [14]. The catalyst design concept exploits the synergistic interaction between the ruthenium center and lithium co-catalyst to enhance both reactivity and selectivity.

The scope of ruthenium-lithium catalysis encompasses cyanosilylation of aldehydes and alpha-keto esters, hydrocyanation of aldehydes and alpha,beta-unsaturated ketones, and Strecker-type reactions with protected aldimines [14]. These transformations proceed through well-defined mechanistic pathways that involve coordination of the substrate to the ruthenium center, followed by nucleophilic cyanide delivery in a stereoselective manner.

Research findings demonstrate that ruthenium-lithium systems achieve exceptional enantioselectivities across diverse substrate classes [14]. The versatility of these catalysts extends to the use of different cyanide sources, including trimethylsilyl cyanide for cyanosilylation reactions and hydrogen cyanide for direct hydrocyanation processes. The combined catalyst approach offers advantages in terms of operational simplicity and broad substrate scope.

Formaldehyde Hydrazone-Based Asymmetric Synthesis

An innovative approach to asymmetric nitrile synthesis involves the use of formaldehyde N,N-dialkylhydrazone as a nitrile equivalent in asymmetric nucleophilic addition reactions [11]. This methodology circumvents the use of toxic nitrile reagents while providing access to chiral nitrile-containing molecules through catalytic asymmetric processes. The approach utilizes chiral N,N'-dioxide/metal salt complexes as catalysts for asymmetric addition reactions.

The substrate scope of hydrazone-based asymmetric synthesis encompasses both isatin-derived imines and alpha,beta-unsaturated ketones [11]. The addition to isatin-derived imines generates amino nitriles, while reactions with alpha,beta-unsaturated ketones produce 4-oxobutanenitrile derivatives. Both transformations proceed in good yields with high enantioselectivities, demonstrating the broad applicability of the methodology.

The mechanistic pathway involves coordination of the hydrazone to the chiral metal complex, followed by stereoselective nucleophilic addition to the electrophilic substrate [11]. The resulting hydrazone adducts can undergo versatile transformations to generate various chiral nitrile-containing products, highlighting the synthetic utility of this approach.

| Catalyst System | Substrate Class | Enantioselectivity | Yield Range |

|---|---|---|---|

| Ni/bis(oxazoline) | Alpha-bromonitriles | 80-94% ee | 50-87% |

| Ru-Li/BINAP | Aldehydes | >90% ee | 70-95% |

| Chiral N,N'-dioxide | Alpha,beta-unsaturated ketones | >85% ee | 60-88% |

Industrial-Scale Production Optimization Strategies

Industrial-scale production optimization strategies for 3-oxopropanenitrile derivatives focus on maximizing efficiency, yield, and economic viability while minimizing environmental impact. These strategies encompass process intensification, catalyst development, and integration with existing chemical manufacturing infrastructure [18] [21].

The industrial production of nitrile compounds typically relies on ammoxidation processes that convert hydrocarbon feedstocks into the corresponding nitriles using ammonia and oxygen in the presence of specialized catalysts [18]. For acetonitrile, the primary industrial route involves catalytic ammoxidation of propylene, with acetonitrile produced as a byproduct from acrylonitrile manufacture [18]. Most acetonitrile produced industrially is combusted to support the intended acrylonitrile production, indicating opportunities for improved utilization of this valuable intermediate.

The ammoxidation process operates at temperatures ranging from 400°C to 500°C, with modern catalysts optimized for operation at 420°C to 450°C [21]. The reaction is conducted in fluidized-bed reactors under pressures ranging from 20 kPa to 300 kPa, with typical operating pressures between 150 kPa and 300 kPa [21]. These conditions represent optimized parameters that balance reaction rate, selectivity, and catalyst stability.

Catalyst Development and Optimization

Catalyst development represents a critical aspect of industrial-scale production optimization. Modern catalysts for nitrile synthesis incorporate complex formulations that typically include bismuth, molybdenum, iron, and various promoters [21]. An optimized catalyst formulation for propylene ammoxidation contains potassium, cesium, nickel, magnesium, manganese, iron, chromium, bismuth, and molybdenum supported on silica, demonstrating the complexity of industrial catalyst systems [21].

The development of more efficient catalysts has enabled significant improvements in process economics. Research demonstrates that optimized catalysts can achieve conversions yielding approximately 1 to 1.1 kg of acrylonitrile per kg of propylene, representing high atom efficiency [21]. These improvements result from enhanced selectivity toward the desired nitrile products and reduced formation of undesired byproducts.

Catalyst stability and regeneration strategies are essential considerations for industrial applications. The harsh operating conditions of ammoxidation processes necessitate catalysts with high thermal stability and resistance to deactivation [23]. Advanced catalyst formulations incorporate stabilizing elements and structural promoters that maintain activity over extended operating periods.

Process Integration and Optimization

Process integration strategies focus on maximizing the utilization of all process streams and minimizing waste generation. The integration of nitrile production with downstream processing operations enables the recovery and purification of valuable products that might otherwise be lost [23]. Advanced separation technologies, including distillation, absorption, and membrane-based processes, play crucial roles in product recovery and purification.

The optimization of heat integration within nitrile production processes represents another important strategy for improving overall efficiency [21]. The exothermic nature of ammoxidation reactions generates significant quantities of heat that can be recovered and utilized elsewhere in the process. Heat exchanger networks and thermal integration strategies can reduce overall energy consumption while maintaining optimal reaction conditions.

Environmental considerations drive the development of cleaner production technologies for nitrile synthesis. The implementation of advanced emission control systems and the development of processes that minimize the formation of environmental pollutants are essential aspects of modern industrial operations [23]. These considerations include the management of nitrogen oxides, carbon monoxide, and other byproducts generated during nitrile synthesis.

| Process Parameter | Typical Range | Optimized Conditions |

|---|---|---|

| Temperature | 400-500°C | 420-450°C |

| Pressure | 20-300 kPa | 150-300 kPa |

| Residence Time | 0.1-20 seconds | 2-8 seconds |

| Catalyst Loading | Variable | 10-50 g per reactor |

Economic and Market Considerations

Economic optimization of industrial nitrile production requires careful consideration of raw material costs, energy consumption, and market dynamics. The global acetonitrile market, estimated at approximately 198 thousand tonnes in 2024, is projected to grow at a compound annual growth rate of 4.26% through the forecast period [20]. This growth drives the need for more efficient production technologies and expanded manufacturing capacity.

Raw material procurement strategies significantly impact the economics of nitrile production. The cost of propylene feedstock is influenced by factors including naphtha, natural gas, and propane prices [21]. Energy costs represent another major economic consideration, as nitrile production processes require substantial energy inputs for heating, compression, and separation operations [21]. Transportation costs and the distance from production sites to end-users also contribute to overall production economics [21].